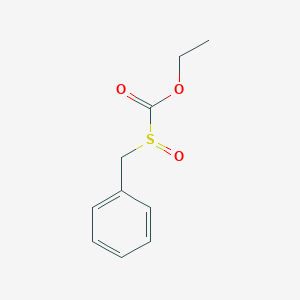![molecular formula C13H26OSi B14616266 Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- CAS No. 59632-77-8](/img/structure/B14616266.png)
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to an organic moiety, which includes an ethenyl group and a hexenyl group with dimethyl substitutions
Métodos De Preparación
The synthesis of Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- typically involves the reaction of a suitable silane precursor with an organic compound containing the desired functional groups. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters can significantly impact the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives, which may further react to form siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants, where its chemical properties contribute to improved performance and durability.
Mecanismo De Acción
The mechanism of action of Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with surfaces, leading to the formation of stable coatings and films. The ethenyl and hexenyl groups can participate in polymerization reactions, contributing to the formation of cross-linked networks. These interactions are mediated by the compound’s ability to undergo chemical reactions under specific conditions, leading to the desired effects.
Comparación Con Compuestos Similares
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- can be compared with other similar compounds, such as:
Linalyl butyrate:
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]triethyl-: This compound has a similar structure but with triethyl groups instead of trimethyl groups, leading to differences in chemical properties and reactivity.
Propiedades
Número CAS |
59632-77-8 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSi/c1-8-13(4,14-15(5,6)7)11-9-10-12(2)3/h8,10H,1,9,11H2,2-7H3 |
Clave InChI |
GSRJPHNVKPGXHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


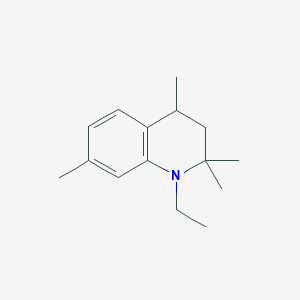
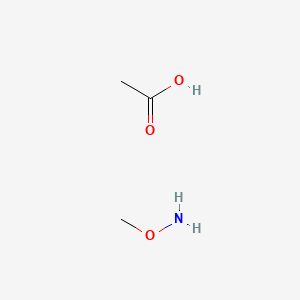
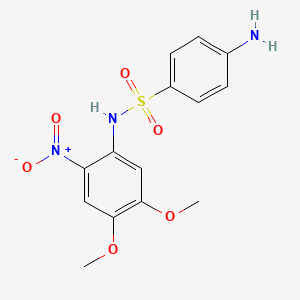
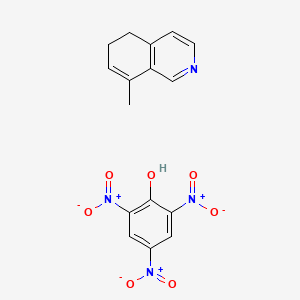
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
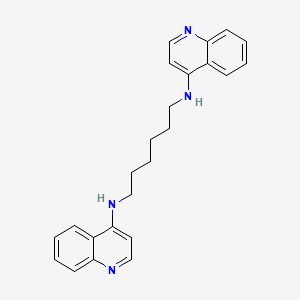
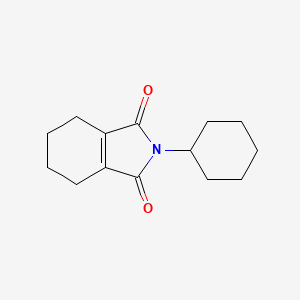
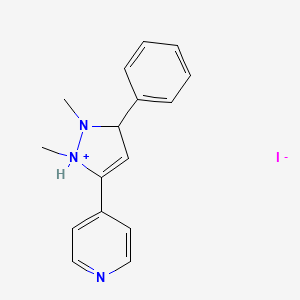
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
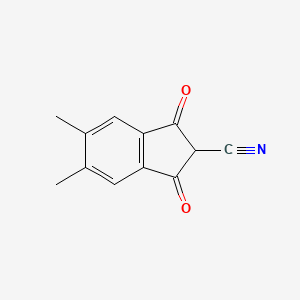
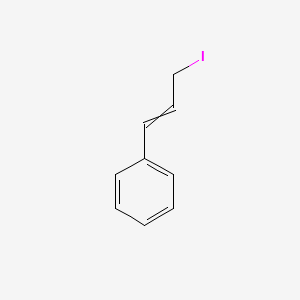
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
